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Compound of Interest

Compound Name: (-)-Avarone

Cat. No.: B13796134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
stereochemical nature of (-)-Avarone, a significant sesquiterpenoid quinone. The document
details its structural properties, spectroscopic data, and relevant experimental protocols,
serving as a critical resource for professionals in chemical research and drug development.

Chemical Structure and Identification

(-)-Avarone is a marine-derived natural product, first isolated from the sponge Dysidea avara.
It belongs to the class of sesquiterpenoid quinones, which are characterized by a C15 terpene
skeleton linked to a quinone moiety. This structural combination is responsible for the diverse
and potent biological activities associated with Avarone, including cytotoxic, antimicrobial, and
anti-HIV properties.

The core structure of (-)-Avarone consists of a rearranged drimane sesquiterpenoid framework
fused to a 1,4-benzoquinone ring. The IUPAC name for (-)-Avarone is 2-
[[(AR,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-
yllmethyl]cyclohexa-2,5-diene-1,4-dione.[1]

Table 1: Chemical Identifiers and Properties of (-)-Avarone
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Property Value

Molecular Formula C21H2802

Molecular Weight 312.45 g/mol

Exact Mass 312.208930132 Da

CAS Number 55303-99-6

InChl Key VPRHEJGLNUDEEH-LWILDLIXSA-N

SMILES C[C@H]1CC[C@]2(--INVALID-LINK--
CCcC=C2C)C

Stereochemistry

The biological activity of many natural products is intrinsically linked to their three-dimensional
structure. (-)-Avarone possesses four chiral centers within its sesquiterpenoid core, leading to
a specific and complex stereochemistry.

The prefix "(-)" in the name indicates that the molecule is levorotatory, meaning it rotates the
plane of polarized light to the left (counter-clockwise).[2][3][4] This is an experimentally
determined property measured using a polarimeter. While the direction of rotation is known, a
specific value for the optical rotation of (-)-Avarone is not consistently reported in readily
available literature.

The absolute configuration of the four stereocenters has been determined and is crucial for its
unique chemical identity. The configuration is assigned using the Cahn-Ingold-Prelog (CIP)
priority rules:

e« CI:R

e C2:S

C4a: S

C8a: S
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This specific spatial arrangement, (1R, 2S, 4aS, 8aS), is essential for its interaction with
biological targets and is a key consideration in synthetic strategies.[1]

Caption: 2D structure of (-)-Avarone with [IUPAC numbering.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and verification of (-)-
Avarone.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The
1H and 13C NMR chemical shifts are diagnostic for the molecule's structure. Data presented
below were recorded in deuterated chloroform (CDCIs).[5][6]

Table 2: 1H and 3C NMR Spectroscopic Data for (-)-Avarone (400 MHz, CDCIs)
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Carbon No. 13C Shift (6, ppm) 'H Shift (6, ppm)
1 50.1 1.88

2 26.4 2.03,1.85
3 121.1 5.34

4 143.9 -

5 39.9 1.95

6 36.0 1.21,0.93
7 18.1 1.85,1.18
8 36.9 1.64,1.03
9 35.0 -

10 47.0 1.01

11 32.3 151

12 17.8 0.85

13 15.8 0.90

14 20.0 1.00

15 284 0.78

1 147.3 -

2' 148.4 6.45 (d)
3 133.4 6.58 (dd)
4 187.4 -

5' 188.0 -

6' 136.1 6.51 (d)

While a specific experimental spectrum for (-)-Avarone is not provided in the searched

literature, its characteristic IR absorptions can be predicted based on its functional groups.
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These absorptions are key for identifying the quinone and sesquiterpenoid moieties.

Table 3: Predicted Characteristic IR Absorptions for (-)-Avarone

Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
C=0 (Quinone) Stretch ~1665 - 1680 Strong
C=C (Quinone Ring) Stretch ~1600 - 1650 Medium
C=C (Terpene) Stretch ~1640 - 1680 Variable
C-H (sp? hybridized) Stretch ~3010 - 3100 Medium
C-H (sp?® hybridized) Stretch ~2850 - 2960 Strong

The quinone ring in Avarone acts as a chromophore, responsible for its absorption of light in
the UV-Visible range. The spectrum is expected to show characteristic absorptions for t - mT*
and n — 1t* electronic transitions.

Table 4: Expected UV-Visible Absorption Maxima (Amax) for (-)-Avarone

Molar Absorptivity

Transition Type Expected Amax (nm) (©) Chromophore
€
) Conjugated C=C,
- T ~240 - 260 High
Cc=0
n- Tt ~300 - 340 Low C=0 (Quinone)

Experimental Protocols

The following is a generalized protocol for the isolation of (-)-Avarone from the marine sponge
Dysidea avara, based on reported methodologies.[5][6]

Workflow: Isolation of (-)-Avarone
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Collect and Air-Dry
Dysidea avara Sponge Material

:

Extract with Methanol (MeOH)
at Room Temperature

:

Evaporate Solvent
under Reduced Pressure

:

Subject Crude Extract to
Silica Gel Column Chromatography

:

Purify Fractions using
Reverse-Phase HPLC (ODS column)

:

Analyze Pure Fractions
(*H, 3C NMR) to Confirm Structure

Click to download full resolution via product page
Caption: General workflow for isolating (-)-Avarone.

o Collection and Preparation: The sponge material (Dysidea avara) is collected, chopped into
small pieces, and air-dried.

o Extraction: The dried material is exhaustively extracted with methanol (MeOH) at room
temperature.

e Concentration: The solvent from the combined methanolic extracts is removed under
reduced pressure to yield a crude extract.
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e Initial Fractionation: The crude extract is subjected to silica gel column chromatography,
eluting with a gradient of solvents (e.g., hexane/ethyl acetate mixtures) to separate
compounds based on polarity.

« Purification: Fractions containing Avarone, identified by Thin Layer Chromatography (TLC),
are combined and further purified using High-Performance Liquid Chromatography (HPLC),
typically with an octadecylsilane (ODS) reverse-phase column and a methanol/water solvent
system.[5]

» Structural Verification: The purity and identity of the isolated (-)-Avarone are confirmed using
spectroscopic methods, primarily *H and 3C NMR spectroscopy.[5]

The enantioselective total synthesis of (-)-Avarone and its precursor, (-)-Avarol, has been
achieved. A key strategic element in modern synthetic routes involves the convergent coupling
of two main fragments: a chiral decalin-derived unit and a hydroquinone or quinone piece. One
notable synthesis utilizes Barton's radical decarboxylation followed by a quinone addition to
form the crucial C-C bond between the terpene and quinone moieties.[7]

Logical Relationship: Key Synthetic Step
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Caption: Logic of a convergent synthesis of (-)-Avarone.

o NMR Sample Preparation: Approximately 5-10 mg of purified (-)-Avarone is dissolved in
~0.6 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube.

 NMR Data Acquisition: *H and 13C NMR spectra are acquired on a spectrometer, such as a
Bruker Avance 400 MHz instrument.[5] Standard 1D and 2D experiments (e.g., COSY,
HSQC, HMBC) are performed to confirm the structure and assign all proton and carbon
signals.
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e IR Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or
KBr), or the sample is mixed with KBr powder and pressed into a pellet.

e IR Data Acquisition: The spectrum is recorded using an FT-IR spectrometer over the range of
4000-400 cm~1.

o UV-Vis Sample Preparation: A dilute solution of (-)-Avarone is prepared in a UV-transparent
solvent (e.g., ethanol or hexane).

e UV-Vis Data Acquisition: The absorbance is measured over a range of ~200-800 nm using a
dual-beam UV-Vis spectrophotometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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